3,3,4,4,5,5,5-Heptafluoropent-1-yne
Overview
Description
3,3,4,4,5,5,5-Heptafluoropent-1-yne is a fluorinated alkyne with the molecular formula C5HF7. This compound is characterized by the presence of seven fluorine atoms attached to a pent-1-yne backbone. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,5-Heptafluoropent-1-yne typically involves the fluorination of pent-1-yne derivatives. One common method includes the reaction of pent-1-yne with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes often utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The production is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,5-Heptafluoropent-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), ozone (O3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substituting agents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield fluorinated carboxylic acids, while reduction can produce fluorinated alkanes .
Scientific Research Applications
3,3,4,4,5,5,5-Heptafluoropent-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,5-Heptafluoropent-1-yne involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,5-Heptafluoropentane: Similar structure but lacks the alkyne group.
3,3,4,4,5,5,5-Heptafluoropentene: Contains a double bond instead of a triple bond.
3,3,4,4,5,5,5-Heptafluoropentanol: Contains a hydroxyl group instead of a triple bond.
Uniqueness
3,3,4,4,5,5,5-Heptafluoropent-1-yne is unique due to its alkyne group, which imparts high reactivity and allows for a wide range of chemical transformations. This makes it a versatile compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
3,3,4,4,5,5,5-heptafluoropent-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7/c1-2-3(6,7)4(8,9)5(10,11)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXURUTWTUSYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382049 | |
Record name | 3,3,4,4,5,5,5-heptafluoropent-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80337-25-3 | |
Record name | 3,3,4,4,5,5,5-heptafluoropent-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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